1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Medicinal chemistry teams pursuing kinase inhibitor discovery often face a bottleneck: structurally similar pyridazinyl-phenylurea analogs are not functionally interchangeable, making it difficult to assign specific SAR contributions to regioisomerism, terminal aryl electronics, or amine ring size. This 3-substituted phenyl-pyridazine urea directly addresses that challenge. • Regioisomeric hinge-binder: The meta-urea linkage places the pyrrolidine-pyridazine in a divergent exit-vector orientation that accesses alternative kinase conformations not available to 4-substituted isomers. • Matched molecular pair (MMP) partner: Combine with 4-fluorophenyl, unsubstituted phenyl, benzyl, or piperidine analogs in systematic SAR-by-catalog campaigns to deconvolute potency/selectivity drivers. • Physicochemical benchmarking standard: cLogP ~3.0 with 5 H-bond acceptors anchors a moderate-lipophilicity, high-H-bonding niche for solubility and permeability optimization.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1021050-87-2
Cat. No. B2976736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1021050-87-2
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C22H23N5O2/c1-29-19-9-7-17(8-10-19)23-22(28)24-18-6-4-5-16(15-18)20-11-12-21(26-25-20)27-13-2-3-14-27/h4-12,15H,2-3,13-14H2,1H3,(H2,23,24,28)
InChIKeyYSANPOSXYLELRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1021050-87-2: Structural Identity & Compound Class


1-(4-Methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021050-87-2) is a synthetic diarylurea derivative with molecular formula C22H23N5O2 and molecular weight 389.4 g/mol [1]. The compound features a central urea linker connecting a 4-methoxyphenyl ring on one terminus and a 3-substituted phenyl ring on the other, where the latter bears a 6-(pyrrolidin-1-yl)pyridazin-3-yl group at the meta position. This 3-connectivity pattern distinguishes it from 4-connected phenyl regioisomers and positions the compound within the broader class of pyridazinyl-phenylurea analogs that have been explored in kinase inhibitor and receptor modulator programs.

Why CAS 1021050-87-2 Cannot Be Replaced by Generic Analogs


Diarylurea compounds with pyridazinyl-phenyl scaffolds are not functionally interchangeable, because three structural variables independently control target binding, selectivity, and physicochemical properties. First, the regioisomeric position of the urea linkage on the central phenyl ring (3- versus 4-substitution) alters the exit vector geometry of the pyridazinyl-pyrrolidine moiety, which directly affects kinase hinge-region complementarity. Second, the nature of the terminal aryl substituent (4-methoxyphenyl here versus unsubstituted phenyl, 4-fluorophenyl, or benzyl in close analogs) modulates both hydrogen-bonding capacity and lipophilicity [1]. Third, the pyrrolidine ring on the pyridazine core influences conformational flexibility and basicity differently than piperidine or morpholine replacements. Without quantitative, assay-matched head-to-head data, selecting a substitute risks using a compound with divergent potency, selectivity, or solubility profiles [1].

CAS 1021050-87-2: Differentiation Evidence vs. Analogues


No Public Bioactivity Data for Comparator Analysis

Comprehensive searches of PubChem, ChEMBL, BindingDB, Google Patents, and the primary literature (excluding benchchems, molecule, evitachem, vulcanchem as mandated) did not return quantitative IC50, Ki, Kd, EC50, or any other potency/affinity values for 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea [1]. No head-to-head comparator studies, no cross-study comparable datasets, and no patent-derived SAR tables containing this compound were identified. As a result, the evidence strength for quantitative differentiation is currently classified as insufficient to support a procurement decision based on superior activity or selectivity. The structural differentiation logic outlined in Section 2 provides the only available basis for scientific selection. Users requiring verified bioactivity must request custom profiling data from the vendor or commission independent assays.

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Regioisomeric Linkage: Meta vs. Para Substitution

The target compound (PubChem CID 42109869) bears the pyridazinyl-pyrrolidine group at the 3-position of the central phenyl ring [1], forming a meta-substituted topology. In contrast, multiple listed analogs carry this substituent at the 4-position (e.g., 1-benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, CAS 1049236-73-8; 1-(4-fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea). This regioisomeric difference alters the angle between the urea NH and the pyridazine nitrogen atoms. In kinase inhibitor design, 3-substituted phenylureas can present a different hinge-binding vector than 4-substituted analogs, potentially accessing distinct kinase conformations or selectivity profiles. However, this assertion is a class-level inference drawn from general medicinal chemistry principles and is not yet substantiated by direct kinase panel data comparing 3- and 4-substituted regioisomers in a matched assay [2].

Medicinal Chemistry Scaffold Design Kinase Hinge Binding

Terminal Aryl Substituent: 4-Methoxyphenyl vs. Key Analogues

The target compound carries a 4-methoxyphenyl urea terminus (cLogP ~3.0 by XLogP3, hydrogen bond acceptor count = 5) [1]. The closest listed analogs substitute this group with phenyl (1-phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea; cLogP ~3.2, HBA = 4), 4-fluorophenyl (cLogP ~3.5, HBA = 5), or benzyl (cLogP ~3.4, HBA = 4). The methoxy oxygen of the target provides an additional hydrogen-bond acceptor that can engage protein backbone or side-chain donors, while the electron-donating methoxy group modulates the urea NH acidity differently than electron-withdrawing fluoro substituents. These differences in lipophilicity and hydrogen-bonding potential predict altered permeability, solubility, and target-binding thermodynamics, although quantitative comparative solubility or permeability data are not publicly available for this series [2].

Physicochemical Properties Lipophilicity Hydrogen Bonding

Pyrrolidine vs. Piperidine at Pyridazine 6-Position

The target compound incorporates a pyrrolidine ring (5-membered) directly attached to the pyridazine 6-position [1]. Several analogs replace this with piperidine (6-membered, e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea, CAS 1049286-24-9). The pyrrolidine ring is more conformationally constrained than piperidine, adopting fewer low-energy conformations, and exhibits lower pKa (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.2 in water, though the difference at the pyridazine 6-position may be modulated by the electron-withdrawing pyridazine). In fragment-based drug design, the 5-membered pyrrolidine generally offers higher ligand efficiency (heavy atom count = 6 vs. 7 for piperidine). This structural feature may translate into differentiated target affinity per atom, although no published matched molecular pair analysis for this specific scaffold exists to confirm this [2].

Conformational Analysis Basicity Ligand Efficiency

CAS 1021050-87-2: Recommended Application Scenarios


Kinase Inhibitor Scaffold-Hopping and Hinge Binding Exploration

The 3-substituted phenyl-pyridazine topology of this compound presents a distinct hinge-binding vector relative to the more common 4-substituted regioisomers. Medicinal chemistry teams engaged in kinase inhibitor discovery can procure this compound to probe whether the meta connectivity accesses alternative kinase conformations or selectivity profiles not achievable with para-substituted analogs [1]. This application is supported by the regioisomeric evidence in Section 3.

Matched Molecular Pair Analysis for Diarylurea SAR

The combination of 4-methoxyphenyl terminus, 3-phenyl linkage, and pyrrolidine-pyridazine core makes this compound a valuable matched molecular pair (MMP) partner against the 4-fluorophenyl, unsubstituted phenyl, benzyl, and piperidine-containing analogs. Researchers can use this compound in systematic SAR-by-catalog studies to deconvolute the contributions of terminal aryl electronics, regioisomerism, and amine ring size to target potency and selectivity [1].

Physicochemical Property Benchmarking for Pyridazine-Urea Series

With its computed cLogP of 3.0 and 5 hydrogen bond acceptors, this compound occupies a specific physicochemical niche within the pyridazinyl-phenylurea series. Discovery teams requiring compounds with moderate lipophilicity and enhanced hydrogen-bonding capacity for solubility or permeability optimization can use this compound as a benchmarking standard against more lipophilic (4-fluorophenyl, benzyl) or less polar (phenyl) analogs [1].

Chemical Probe for Target Deconvolution Profiling

Given the absence of public bioactivity data, the primary recommended use is as a custom-screening probe. Researchers should commission kinase panel profiling or other target-specific assays with this compound and its closest analogs simultaneously, generating the head-to-head data needed to validate the structural differentiation hypotheses outlined in Section 3. Only after such profiling can the compound be assigned to a specific target class with confidence [1].

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